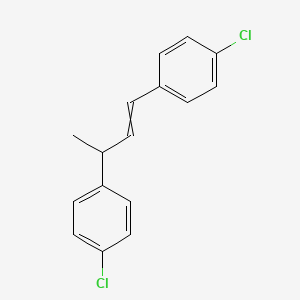
1,1'-(But-1-ene-1,3-diyl)bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two 4-chlorobenzene groups connected by a but-1-ene-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and but-1-ene-1,3-diyl derivatives.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A palladium-based catalyst is often employed to facilitate the coupling reaction between the 4-chlorobenzene and the but-1-ene-1,3-diyl linker.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzene groups to less reactive forms.
Substitution: The chlorine atoms in the 4-chlorobenzene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated products or other reduced forms.
Substitution: Products with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-ene-1,3-diyl)bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-iodobenzene): Similar structure but with iodine atoms instead of chlorine.
The uniqueness of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) lies in its specific reactivity and properties conferred by the chlorine atoms, which can influence its behavior in chemical and biological systems.
Properties
CAS No. |
108708-08-3 |
|---|---|
Molecular Formula |
C16H14Cl2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-chloro-4-[3-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(14-6-10-16(18)11-7-14)2-3-13-4-8-15(17)9-5-13/h2-12H,1H3 |
InChI Key |
ZFEYUKOFZMWPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


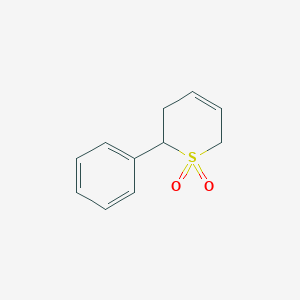
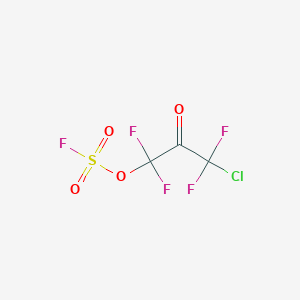

![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)


![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



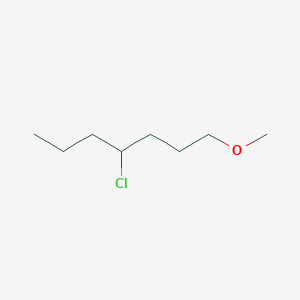
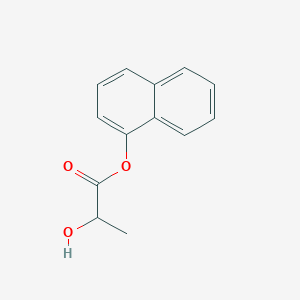
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
